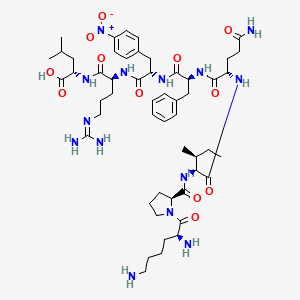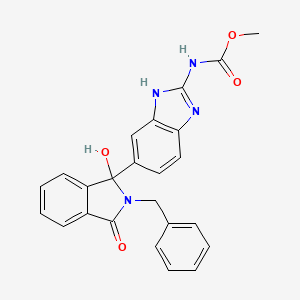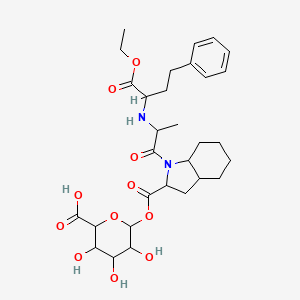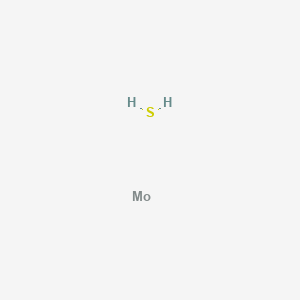![molecular formula C22H30O8 B12293747 (9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl)methyl acetate](/img/structure/B12293747.png)
(9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9,10,15,18-Tetrahidroxi-12-metil-6-metilideno-7-oxo-17-oxapentaciclo[76215,801,1102,8]octadecan-12-il)metil acetato es un compuesto orgánico complejo con una estructura única caracterizada por múltiples grupos hidroxilo, un grupo metilideno y un marco pentacíclico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (9,10,15,18-Tetrahidroxi-12-metil-6-metilideno-7-oxo-17-oxapentaciclo[7.6.2.15,8.01,11.02,8]octadecan-12-il)metil acetato típicamente involucra reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación de la estructura pentacíclica central, seguida de la introducción de grupos hidroxilo y el grupo metilideno. El paso final implica la acetilación de los grupos hidroxilo para formar el éster acetato. Los reactivos comunes utilizados en estas reacciones incluyen ácidos o bases fuertes, agentes oxidantes y agentes acetilantes .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar el uso de técnicas avanzadas como reactores de flujo continuo para garantizar un alto rendimiento y pureza. El proceso se optimiza para minimizar los subproductos y maximizar la eficiencia de cada paso de la reacción. El uso de catalizadores y condiciones de reacción controladas son cruciales para lograr el producto deseado a escala industrial .
Análisis De Reacciones Químicas
Tipos de reacciones
(9,10,15,18-Tetrahidroxi-12-metil-6-metilideno-7-oxo-17-oxapentaciclo[7.6.2.15,8.01,11.02,8]octadecan-12-il)metil acetato experimenta varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o ácidos carboxílicos.
Reducción: El grupo cetona se puede reducir para formar alcoholes secundarios.
Sustitución: El grupo acetato se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el pH y la elección del solvente juegan un papel crucial en la determinación del resultado de estas reacciones .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de los grupos hidroxilo puede producir cetonas o ácidos carboxílicos, mientras que la reducción del grupo cetona puede producir alcoholes secundarios .
Aplicaciones Científicas De Investigación
(9,10,15,18-Tetrahidroxi-12-metil-6-metilideno-7-oxo-17-oxapentaciclo[7.6.2.15,8.01,11.02,8]octadecan-12-il)metil acetato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: La estructura única del compuesto lo convierte en una herramienta valiosa para estudiar procesos biológicos e interacciones a nivel molecular.
Medicina: Tiene posibles aplicaciones terapéuticas debido a sus propiedades bioactivas, incluidos los efectos antiinflamatorios y antioxidantes.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de productos químicos especiales
Mecanismo De Acción
El mecanismo de acción de (9,10,15,18-Tetrahidroxi-12-metil-6-metilideno-7-oxo-17-oxapentaciclo[7.6.2.15,8.01,11.02,8]octadecan-12-il)metil acetato implica su interacción con objetivos moleculares y vías específicos. Los grupos hidroxilo y la estructura pentacíclica le permiten unirse a enzimas y receptores, modulando su actividad. Esta interacción puede conducir a diversos efectos biológicos, como la inhibición de vías inflamatorias o la eliminación de radicales libres .
Comparación Con Compuestos Similares
Compuestos similares
- 2-Feniletanol (2PE)
- p-Hidroxifeniletanol (HPE)
- 4-Hidroxibenzaldehído (HBA)
Singularidad
En comparación con estos compuestos similares, (9,10,15,18-Tetrahidroxi-12-metil-6-metilideno-7-oxo-17-oxapentaciclo[7.6.2.15,8.01,11.02,8]octadecan-12-il)metil acetato destaca por su compleja estructura pentacíclica y sus múltiples grupos funcionales. Esta complejidad permite una gama más amplia de reacciones químicas e interacciones biológicas, lo que lo convierte en un compuesto más versátil para diversas aplicaciones .
Propiedades
IUPAC Name |
(9,10,15,18-tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O8/c1-10-12-4-5-13-20-9-30-22(28,21(13,16(10)25)17(12)26)18(27)15(20)19(3,7-6-14(20)24)8-29-11(2)23/h12-15,17-18,24,26-28H,1,4-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIZMFKMNALSKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3](/img/structure/B12293691.png)
![(2R)-N'-[5-[(E)-2-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide](/img/structure/B12293692.png)

![(S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine (S)-1-[(2S,3S)-3-acetoxy-1-[(S)-2-amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl ester](/img/structure/B12293698.png)
![2-Chloro-7-(4-fluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12293703.png)
![(3Z)-3-[(E)-hexadec-7-enylidene]-4-hydroxy-5-methylideneoxolan-2-one](/img/structure/B12293707.png)
![(4aR,8aR)-1-ethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-benzo[c]thiazine-4a-carboxylic acid](/img/structure/B12293708.png)


![N-(6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B12293739.png)

